Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate
Description
Properties
IUPAC Name |
ethyl N-[(E)-benzylideneamino]-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCLKWEWRFDOA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC=C)N=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N(CC=C)/N=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then alkylated with allyl bromide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Anticancer Activity
Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has been investigated for its anticancer properties. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development in anticancer therapies .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. Research indicates that hydrazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. A comparative study found that this compound exhibited effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Pesticide Development
The compound is being explored for its potential use in developing new pesticides. Hydrazine derivatives have been recognized for their ability to act as growth regulators and protectants against pests and diseases in crops. A recent study highlighted the efficacy of related compounds in controlling aphid populations on various crops, suggesting that this compound could be synthesized as a novel pesticide with reduced environmental impact .
Herbicidal Activity
Research has also indicated that this compound may possess herbicidal properties. Preliminary experiments demonstrated that it could inhibit the growth of certain weed species, making it a candidate for further investigation as a selective herbicide .
Synthesis of Novel Polymers
This compound can be utilized in the synthesis of novel polymeric materials. Its ability to participate in polymerization reactions allows it to serve as a monomer or cross-linking agent in creating hydrogels and other advanced materials with tailored properties for specific applications .
Molecular Electronics
The compound's unique electronic properties make it suitable for applications in molecular electronics. It can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its performance can be optimized through structural modifications .
Case Study: Anticancer Research
A research group focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines. The study revealed that specific modifications to the hydrazine structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study: Agricultural Application
In an agricultural trial, this compound was tested as a potential pesticide on tomato plants affected by aphids. The results indicated a substantial reduction in pest populations without harming beneficial insects, demonstrating its potential as an environmentally friendly pest management solution .
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrazinecarboxylate Derivatives
Key Differences :
- Halogenated benzylidene derivatives (e.g., ) require halogenated aldehydes, altering electronic properties and bioactivity.
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit higher lipophilicity than methyl analogues, favoring cellular uptake .
- Stability : Benzylidene hydrazines are prone to hydrolysis under acidic conditions, necessitating stabilization via electron-donating groups (e.g., allyl) .
- Crystallinity : Brominated derivatives (e.g., ) form hydrogen-bonded networks (N–H···O), enhancing thermal stability.
Biological Activity
Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate, a hydrazine derivative, has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article provides a detailed examination of its biological activity based on recent studies and findings.
This compound is characterized by its molecular formula and a molecular weight of 232.28 g/mol. The compound exhibits a boiling point of approximately 115 °C at reduced pressure (0.7 Torr) and has a predicted density of .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In a study focused on the synthesis and biological evaluation of related compounds, it was noted that modifications to the hydrazine structure could enhance antiviral efficacy while reducing cytotoxicity. Notably, compounds with similar structural features demonstrated significant inhibition against yellow fever virus replication, with some achieving over 50% inhibition at concentrations as low as 50 µM .
Table 1: Antiviral Activity Summary
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound M02 | 50 ± 5 | 135 ± 10 | 2.7 |
| Compound P02 | 5 ± 1.7 | TBD | TBD |
Note: EC50 refers to the concentration required to achieve 50% maximal effect; CC50 is the concentration causing 50% cytotoxicity.
Anticancer Potential
The compound has also been explored for its anticancer properties, particularly in the treatment of various types of cancer, including melanoma and chronic lymphocytic leukemia. Research indicates that certain derivatives exhibit selective PPARα antagonism, which may contribute to their anticancer effects .
Case Studies
- Melanoma Treatment : In experimental models, derivatives of this compound were shown to inhibit metastasis in B16F10 melanoma cells. The efficacy was linked to their ability to modulate pathways involved in cell proliferation and migration .
- Chronic Lymphocytic Leukemia : Another study indicated that hydrazine derivatives could induce apoptosis in CLL cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Preliminary SAR analyses suggest that modifications to the hydrazine moiety can significantly impact both antiviral and anticancer activities. For instance, the presence of electron-rich aromatic rings linked through stable linkers has been associated with enhanced biological activity .
Q & A
Q. What established synthetic methodologies are used to prepare Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate?
The synthesis typically involves two key steps: (1) formation of the hydrazine-carboxylate backbone and (2) introduction of the allyl and benzylidene groups. For example, hydrazine hydrate can react with ethyl esters (e.g., ethyl cyanoacetate) to form hydrazide intermediates, which undergo condensation with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol . Allylation is achieved via nucleophilic substitution using allyl halides or palladium-catalyzed allylic substitution, as demonstrated in analogous hydrazine derivatives . Yields for similar reactions range from 45–60% .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR spectroscopy : Identifies carbonyl (C=O, ~1737 cm⁻¹) and imine (C=N, ~1672 cm⁻¹) stretches .
- NMR : Allyl protons appear as a multiplet at δ 5.2–5.8 ppm, while the benzylidene aromatic protons resonate at δ 7.2–7.8 ppm .
- X-ray crystallography : Resolves bond lengths and angles, confirming the (E)-configuration of the benzylidene group .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Dry dichloromethane (CH₂Cl₂) and ethanol are common solvents. Reflux conditions (70–80°C) promote condensation, while low temperatures (0–5°C) are used for sensitive steps like allylation. Catalysts such as Br⁺(coll)₂PF₆⁻ enhance electrophilic reactivity in allylic substitutions .
Advanced Research Questions
Q. How can contradictory data in reaction outcomes be resolved during synthesis?
Contradictions often arise from competing pathways (e.g., isomerization or byproduct formation). For example, notes failed benzoylation despite using stoichiometric reagents, suggesting steric hindrance or inadequate activation. Solutions include:
Q. What strategies improve regioselectivity in the allylation of hydrazine derivatives?
Regioselectivity is controlled by:
- Catalyst design : Palladium complexes with bulky ligands (e.g., PPh₃) favor allylic substitution at the less hindered position .
- Substrate modification : Electron-withdrawing groups on the hydrazine moiety direct allylation to specific sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired positions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations model transition states and charge distribution. For example:
Q. What in vitro assays evaluate the biological activity of this compound’s derivatives?
While direct data is limited, suggests derivatives are screened for:
- Enzyme inhibition : Using fluorometric assays (e.g., acetylcholinesterase inhibition).
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains.
- Fluorescent sensing : Testing binding affinity to metal ions via fluorescence quenching .
Methodological Notes
- Data Contradiction Analysis : Replicate experiments with controlled variables (e.g., purity of starting materials, inert atmosphere) to isolate discrepancies .
- Yield Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) .
- Structural Confirmation : Cross-validate spectroscopic data with single-crystal XRD to resolve ambiguities in stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
